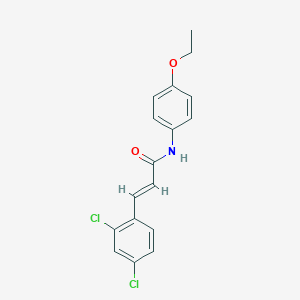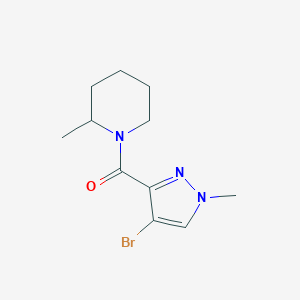![molecular formula C27H26N2O4S B333683 ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333683.png)
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction, often using sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and thiophene derivatives.
Applications De Recherche Scientifique
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and neuroprotective agent.
Materials Science: Due to its unique structure, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate: Another compound with a similar quinoline structure but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a quinoline core that exhibit different biological activities.
Uniqueness
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a quinoline moiety, a thiophene ring, and an ester group
Propriétés
Formule moléculaire |
C27H26N2O4S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
ethyl 4-ethyl-2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O4S/c1-5-19-16(3)34-26(24(19)27(31)33-6-2)29-25(30)21-15-23(17-11-13-18(32-4)14-12-17)28-22-10-8-7-9-20(21)22/h7-15H,5-6H2,1-4H3,(H,29,30) |
Clé InChI |
WWHODBDRQMXHKA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
SMILES canonique |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-5-[(4-bromoanilino)methylidene]-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B333606.png)
![6-Tert-pentyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B333607.png)

![Methyl 6-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333613.png)
![2-(5-Chloro-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B333614.png)
![3,3-DIMETHYL-10-PROPIONYL-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B333616.png)

![2-bromo-4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-methoxyphenyl propionate](/img/structure/B333618.png)
![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B333620.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333621.png)
![ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B333625.png)
